molecular formula C21H16ClNO2 B11491477 2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol

2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol

Cat. No.: B11491477
M. Wt: 349.8 g/mol
InChI Key: SHAIMFHGBVTELY-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol: is a complex organic compound with the following chemical formula:

C7H7ClO2\text{C}_7\text{H}_7\text{ClO}_2C7​H7​ClO2​

. It belongs to the quinoline family and exhibits interesting properties due to its fused ring system.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One notable method involves cyclization reactions. For instance, an efficient [2 + 1 + 3] cyclization reaction of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds provides 2-aryl-4-quinolinecarboxylates in good yields under mild conditions .

Industrial Production: While specific industrial production methods may not be widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Reaction Types: 2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes could modify its structure.

    Substitution: Substituents on the aromatic rings may be replaced.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: This transition metal-catalyzed cross-coupling reaction is widely used for C-C bond formation.

Major Products: The specific products formed depend on the reaction conditions and substituents present. Further research is needed to explore the detailed product profiles.

Scientific Research Applications

2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol finds applications in various fields:

    Chemistry: Its unique structure makes it a valuable building block for designing novel compounds.

    Biology: Researchers study its interactions with biological systems.

    Medicine: Investigating its pharmacological properties may reveal potential therapeutic applications.

    Industry: It could serve as a precursor for specialized materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related quinoline derivatives. Its distinct features set it apart from other molecules in this class.

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol

InChI

InChI=1S/C21H16ClNO2/c1-12-9-18(14-10-16(22)21(24)19(11-14)25-2)23-17-8-7-13-5-3-4-6-15(13)20(12)17/h3-11,24H,1-2H3

InChI Key

SHAIMFHGBVTELY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC(=C(C(=C4)Cl)O)OC

Origin of Product

United States

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